Structural Motif Combination: A Novel Pharmacophore Intersection with Absent Potency Data
The target compound is differentiated by its structural assembly, merging a 3,5-dimethylisoxazole acetyl-lysine mimetic with a thiophene-2-carbonyl-indoline scaffold. This combination is not present in any comparator with publicly disclosed potency data [1]. The critical differential evidence—biochemical IC50, Kd, or cellular activity—is entirely absent for this compound, while comparators have well-established profiles. For example, (+)-JQ1 has a BRD4(1) IC50 of 77 nM, and I-BET762 has a BRD4 IC50 of 36.1 nM [2][3]. The quantified difference in activity cannot be calculated; the target compound's potency is unknown.
| Evidence Dimension | Biochemical potency against BRD4 bromodomain(s) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | (+)-JQ1: BRD4(1) IC50 = 77 nM; I-BET762: BRD4 IC50 = 36.1 nM |
| Quantified Difference | N/A |
| Conditions | Cell-free assays (TR-FRET for JQ1; H4Ac peptide displacement for I-BET762) |
Why This Matters
Without potency data, a scientist cannot assess whether this compound offers any binding advantage over established BET inhibitors, making procurement a purely exploratory risk.
- [1] Beigene, Ltd. (2014). Substituted 5-(3,5-dimethylisoxazol-4-yl)indoline-2-ones. International Patent WO2014173241A1. View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. View Source
- [3] Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119–1123. View Source
